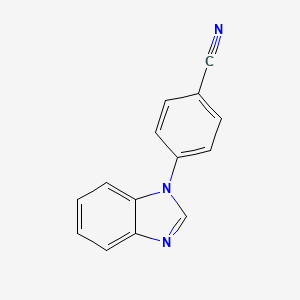

4-(1H-1,3-benzodiazol-1-yl)benzonitrile

描述

Significance of Benzodiazole-Benzonitrile Scaffolds in Contemporary Chemical Research

The fusion of benzodiazole (commonly known as benzimidazole) and benzonitrile (B105546) moieties creates a molecular scaffold of considerable interest in modern chemical research. Benzimidazole (B57391) derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. jchemrev.com This class of heterocyclic compounds exhibits a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. jchemrev.comjchemrev.compcbiochemres.com Their therapeutic efficacy stems from their ability to interact with various biological targets.

Similarly, the benzonitrile unit is a versatile functional group in organic synthesis and materials science. Nitriles are precursors for various other functional groups and are integral to the synthesis of diverse organic materials, including those with applications as dyes and in pharmaceuticals. nih.gov The combination of the electron-withdrawing nitrile group with the aromatic benzodiazole system can lead to unique electronic and photophysical properties, making these scaffolds promising candidates for the development of novel therapeutic agents and functional materials. researchgate.net Research into benzothiazole, a related sulfur-containing analog, further underscores the potential of these fused heterocyclic systems in developing potent anticancer agents by targeting various biological pathways. researchgate.netnih.govsnu.edu.inresearchgate.net

Contextualization of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in a ring structure, are fundamental to organic and medicinal chemistry. nih.govmdpi.com this compound is a distinct member of this class, characterized by a benzimidazole ring system linked to a benzonitrile group. The molecule is essentially planar, a feature that often facilitates interactions with biological macromolecules. nih.gov The structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, forming the benzodiazole core, which is then attached via a nitrogen atom to a benzene ring bearing a nitrile (-C≡N) group.

The specific isomer, this compound, is defined by the attachment at the N-1 position of the benzimidazole ring. This structural arrangement influences its chemical reactivity, physical properties, and potential biological activity. Its molecular framework is a prime example of how combining well-established heterocyclic and functional group motifs can generate novel compounds with potentially valuable characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉N₃ uni.luhoffmanchemicals.com |

| Molecular Weight | 219.25 g/mol hoffmanchemicals.com |

| Monoisotopic Mass | 219.07965 Da uni.lu |

| Physical State | Solid hoffmanchemicals.com |

| Melting Point | 131-134 °C hoffmanchemicals.com |

| CAS Number | 25699-95-0 hoffmanchemicals.com |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 220.08693 | 150.8 |

| [M+Na]⁺ | 242.06887 | 163.7 |

| [M-H]⁻ | 218.07237 | 154.3 |

| [M+NH₄]⁺ | 237.11347 | 167.0 |

| [M+K]⁺ | 258.04281 | 155.8 |

Data obtained from computational predictions. uni.lu

Overview of Research Trajectories and Scope of the Outline

Research involving compounds like this compound typically follows several key trajectories. Initial efforts focus on the development of efficient and scalable synthetic routes. For instance, the synthesis of related benzimidazole derivatives can be achieved by heating reagents like 4-formylbenzonitrile and benzene-1,2-diamine. nih.gov A related compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile, is prepared through the reaction of benzotriazole (B28993) with 4-(bromomethyl)benzonitrile. nih.gov

Following synthesis, detailed structural and spectroscopic characterization is performed to confirm the compound's identity and purity. A significant area of investigation is the exploration of its potential applications. Given the established biological activities of the benzodiazole scaffold, a primary focus is often on medicinal chemistry, evaluating the compound's efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. jchemrev.compcbiochemres.com Concurrently, its unique electronic structure makes it a candidate for investigation in materials science for applications in dyes or electronic components.

This article will adhere strictly to an examination of the fundamental chemical information related to this compound, focusing on the significance of its structural components and its place within heterocyclic chemistry, as detailed in the preceding sections.

Table of Compounds

| Common Name | Systematic Name |

| This compound | 4-(1H-Benzimidazol-1-yl)benzonitrile |

| Benzodiazole | Benzimidazole |

| Benzothiazole | Benzo[d]thiazole |

| 4-Formylbenzonitrile | 4-Cyanobenzaldehyde |

| Benzene-1,2-diamine | 1,2-Phenylenediamine |

| 4-(Bromomethyl)benzonitrile | α-Bromo-p-tolunitrile |

| Benzotriazole | 1H-Benzotriazole |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(benzimidazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRIJONSMHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analyses

High-resolution spectroscopy is fundamental to confirming the molecular structure of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile, with each technique offering unique information about the compound's atomic and molecular properties.

While specific experimental NMR data for this compound is not detailed in the available literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. arabjchem.orgresearchgate.netresearchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). This region would contain signals for the nine distinct protons: four on the benzimidazole's benzene (B151609) ring, four on the p-substituted benzonitrile (B105546) ring, and a characteristic singlet for the lone proton at the C2 position of the imidazole (B134444) ring, which is anticipated to be the most deshielded proton signal. mdpi.com

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide signals for all 14 carbon atoms in the molecule. Key expected signals include a peak for the nitrile carbon (C≡N) around δ 118-120 ppm, and a series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the benzimidazole (B57391) and benzonitrile rings. arabjchem.org The carbon at the C2 position of the benzimidazole ring would also have a characteristic chemical shift. The multiplicities determined through techniques like DEPT would aid in the definitive assignment of each carbon signal. arabjchem.org

Infrared (IR) spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies. For this compound, the spectrum is expected to display several key absorption bands that confirm its structure. nih.govrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | ~2220-2240 |

| C-H Stretch | Aromatic | ~3000-3100 |

| C=N Stretch | Imidazole Ring | ~1610-1630 |

| C=C Stretch | Aromatic Rings | ~1450-1600 |

The most definitive peak would be the sharp, strong absorption from the nitrile (C≡N) group. rsc.org The presence of bands corresponding to aromatic C-H stretching and the characteristic C=N and C=C stretching vibrations of the fused benzimidazole and phenyl rings would further corroborate the molecular structure. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of the compound. For this compound (C₁₄H₉N₃), the monoisotopic mass is calculated to be 219.07965 Da. uni.lu HRMS analysis provides experimental mass data with high accuracy, allowing for unambiguous confirmation of the molecular formula. The technique can also reveal fragmentation patterns that offer additional structural evidence. Predicted mass-to-charge ratios (m/z) for various adducts are instrumental in interpreting the resulting mass spectrum. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.08693 |

| [M+Na]⁺ | 242.06887 |

| [M-H]⁻ | 218.07237 |

| [M+K]⁺ | 258.04281 |

Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, solid-state analysis reveals the precise three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal structure.

While a single crystal X-ray structure for the title compound, this compound, is not described in the surveyed literature, extensive analysis has been performed on its structural isomer, 4-(1H-Benzimidazol-2-yl)benzonitrile , where the benzonitrile moiety is attached at the C2-position. nih.gov This analogue provides critical insights into the likely structural properties of benzodiazolylbenzonitrile systems. The study of other related analogues, such as 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, further informs the understanding of how these heterocyclic systems pack in the solid state. nih.gov

The crystallographic data for the isomer 4-(1H-Benzimidazol-2-yl)benzonitrile is summarized below. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉N₃ |

| Molar Mass | 219.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2172 (10) |

| b (Å) | 11.818 (2) |

| c (Å) | 12.719 (2) |

| β (°) | 92.057 (7) |

| Volume (ų) | 1084.1 (3) |

| Z | 4 |

The crystal structure of the isomer 4-(1H-Benzimidazol-2-yl)benzonitrile reveals significant details about its molecular conformation and the non-covalent interactions that dictate its crystal packing. nih.gov

Molecular Conformation : The molecule is nearly planar, with the dihedral angle between the benzimidazole ring system and the attached phenyl ring being only 3.87 (3)°. nih.gov This planarity suggests significant electronic conjugation across the two ring systems. In contrast, analogues like 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, which have a flexible methylene (B1212753) linker, exhibit a much larger dihedral angle of 69.03 (6)° between the heterocyclic and phenyl rings. nih.gov

Intermolecular Interactions : The dominant force in the crystal packing of 4-(1H-Benzimidazol-2-yl)benzonitrile is a distinct intermolecular hydrogen bond. This N—H···N interaction occurs between the protonated nitrogen atom (N-H) of the imidazole ring and the nitrogen atom of the nitrile group on an adjacent molecule. nih.gov This specific and directional hydrogen bonding links the molecules into zigzag chains that propagate through the crystal lattice, demonstrating a key supramolecular assembly motif. nih.gov In N-substituted benzimidazoles lacking an N-H donor, weaker C—H···N interactions and π-π stacking often become the primary forces guiding the crystal architecture. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 1h 1,3 Benzodiazol 1 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT methods can accurately predict various molecular attributes, providing a detailed understanding of the compound's behavior at a quantum level.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netschrodinger.com

A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 4-(1H-1,3-benzodiazol-1-yl)benzonitrile, the HOMO is typically localized on the electron-rich benzimidazole (B57391) ring system, while the LUMO is often distributed over the electron-withdrawing benzonitrile (B105546) moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for illustrative purposes.

Electrostatic Potential Surfaces and Charge Distribution Profiling

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the nitrogen atom of the nitrile group due to its high electronegativity. The hydrogen atoms of the benzene (B151609) rings would exhibit positive electrostatic potential. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov Time-dependent DFT (TD-DFT) can simulate electronic absorption spectra (UV-Vis), predicting the absorption maxima (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.gov By predicting the ¹H and ¹³C NMR spectra, researchers can assign specific signals to individual atoms within the molecule, aiding in its structural elucidation. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Value |

|---|---|

| UV-Vis λmax | ~290 nm |

| ¹H NMR (Benzonitrile H) | 7.7 - 7.9 ppm |

| ¹H NMR (Benzimidazole H) | 7.4 - 8.3 ppm |

| ¹³C NMR (Nitrile C) | ~118 ppm |

Note: These are representative values for illustrative purposes.

Molecular Simulations

Molecular simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a specific period, offering a view of the molecule's flexibility and stability in different environments, such as in a solvent. mdpi.com While specific MD studies on this compound are not extensively documented, this technique would be invaluable for sampling its conformational landscape. Such simulations could reveal the preferred orientations of the benzimidazole and benzonitrile rings relative to each other and assess the stability of these conformations over time. This information is particularly relevant for understanding how the molecule might adapt its shape to fit into a biological receptor.

In Silico Studies of Molecular Recognition and Interactions

In silico methods, especially molecular docking, are essential tools in drug discovery and materials science for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govnih.gov These studies predict the binding pose and affinity of the ligand within the target's active site.

For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes. The simulations would identify key interactions, such as hydrogen bonds with amino acid residues, π-π stacking between the aromatic rings of the compound and the protein, and hydrophobic interactions. researchgate.net These interactions are critical for the stability of the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bond with SER; π-π stacking with PHE |

| Interacting Residues | SER122, PHE250, LEU301 |

Note: These are representative values for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Machine Learning

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. youtube.com These models are pivotal in modern drug discovery and materials science, as they facilitate the prediction of a molecule's behavior, thereby saving significant time and resources by prioritizing the synthesis and testing of the most promising candidates. semanticscholar.orgelsevierpure.com For the benzimidazole scaffold, which is a prominent feature in many biologically active compounds, QSAR and machine learning techniques have been extensively applied to predict activities ranging from anticancer and antimicrobial effects to corrosion inhibition. nih.govresearchgate.netresearchgate.net

The development of predictive QSAR/QSPR models is a systematic process that begins with the compilation of a dataset of compounds with known activities or properties. The chemical structures are then converted into numerical descriptors that encode their constitutional, topological, electronic, and physicochemical features. nih.govresearchgate.net These descriptors serve as the independent variables in a statistical model that is trained to predict the dependent variable, which is the biological or material property of interest.

For this compound, also known as CCL299, a significant biological property identified for potential modeling is its anticancer activity. chiba-u.jp Experimental studies have demonstrated its cytotoxic effects against specific human cancer cell lines, providing the essential biological data (IC50 values) required for QSAR model development. chiba-u.jp

| Cell Line | Cancer Type | IC50 (µmol/L) |

| HepG2 | Human Hepatoblastoma | 1.0 |

| HEp-2 | Human Cervical Cancer | 2.7 |

| A549 | Human Lung Adenocarcinoma | >20 |

This table presents the experimental half-maximal inhibitory concentration (IC50) values for this compound (CCL299), which serve as the basis for developing QSAR models to predict anticancer activity. chiba-u.jp

While a specific QSAR model for this compound is not detailed in the available literature, numerous studies on related benzimidazole derivatives illustrate the approach. For instance, 2D-QSAR models have been successfully built for a series of 131 benzimidazole derivatives to predict their inhibitory concentration against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn In another application, machine learning models, including Support Vector Machine (SVM), have been developed to predict the corrosion inhibition efficiency of benzimidazole derivatives, achieving a high correlation coefficient (R) of 0.9589. nih.govresearchgate.net These examples demonstrate the feasibility of creating robust predictive models for various properties of compounds containing the benzimidazole core structure.

A critical aspect of building a reliable QSAR model is the selection of the most relevant molecular descriptors (features) and the rigorous validation of the model's predictive power. semanticscholar.orgelsevierpure.com Given that thousands of descriptors can be calculated for a single molecule, feature selection is essential to reduce model complexity, avoid overfitting, and enhance interpretability. semanticscholar.orgelsevierpure.com

Commonly employed feature selection techniques in benzimidazole QSAR studies include multicollinearity-based clustering analysis to remove linearly correlated variables and the use of algorithms like Random Forest to rank descriptors based on Gini importance. nih.gov Other methods such as genetic algorithms, forward selection, and backward elimination are also widely used. elsevierpure.com

Once a model is built, its statistical significance and predictive capability must be thoroughly validated. researchgate.net Validation is typically performed using both internal and external methods.

Internal Validation: This process uses the initial training data to assess the model's robustness. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, where the model is repeatedly retrained on all data except for one point, which is then predicted. researchgate.net

External Validation: The model's true predictive power is assessed using an external test set—a subset of data that was not used during the model development phase.

The quality of a QSAR model is judged by several statistical metrics. A successful model for benzimidazole derivatives against the MDA-MB-231 cell line, for example, reported a squared correlation coefficient (R²) of 0.904 for the training set and a concordance correlation coefficient (CCC) of 0.867 for the external test set, indicating strong predictive ability. researchgate.netvjs.ac.vn

| Technique | Purpose | Common Metrics |

| Feature Selection | ||

| Genetic Algorithm | Selects optimal subset of descriptors by mimicking evolution. | Model performance (e.g., R²) |

| Gini Importance (Random Forest) | Ranks descriptors based on their contribution to model accuracy. nih.gov | Gini Index |

| Stepwise Regression | Iteratively adds or removes descriptors to find the best model. elsevierpure.com | p-value, F-statistic |

| Model Validation | ||

| Leave-One-Out Cross-Validation | Assesses internal robustness and stability. researchgate.net | Q² or R²cv |

| External Validation | Evaluates the model's ability to predict new data. | R²pred, RMSEP (Root Mean Square Error of Prediction) |

This table summarizes common statistical and machine learning techniques used for feature selection and model validation in QSAR studies, ensuring the development of robust and predictive models.

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or nucleic acid. researchgate.net This method is instrumental in drug discovery for elucidating the binding mode of a compound and estimating its binding affinity, which can help explain its biological activity at a molecular level.

For this compound, experimental evidence suggests that its anticancer effect is mediated through the induction of G1 phase cell-cycle arrest and apoptosis, involving the p53-p21 pathway. chiba-u.jp This pathway is regulated by cyclin-dependent kinases (CDKs), such as CDK2. Therefore, proteins within this pathway are plausible targets for molecular docking studies to investigate the compound's mechanism of action.

While specific docking studies for this compound are not prominently featured in existing research, numerous studies on other benzimidazole derivatives highlight the utility of this approach. For example, docking has been used to:

Clarify the binding mode of potential anticancer benzimidazoles within the active site of the Topoisomerase I-DNA complex. researchgate.netvjs.ac.vn

Represent the binding interactions of novel thiazol-benzimidazoles in the active pocket of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Investigate the interactions between benzimidazole-thiadiazole hybrids and the amino acid residues in the active site of microbial enzymes. nih.gov

These studies typically report the binding energy (or docking score) and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This information is crucial for structure-based drug design and the optimization of lead compounds to enhance their potency and selectivity.

| Compound Class | Target Protein | Therapeutic Area | Key Finding from Docking |

| Benzimidazole Derivatives | Topoisomerase I-DNA Complex | Anticancer | Intercalation and interaction with crucial amino acids in the binding site. vjs.ac.vn |

| Thiazol-benzimidazoles | EGFR | Anticancer (Breast) | Identification of binding modes within the active pocket of the receptor. nih.gov |

| Benzimidazole Derivatives | DprE1 Enzyme | Antitubercular | Determination of binding affinity and interaction with a key enzyme in Mycobacterium cell wall synthesis. nih.gov |

| Benzimidazolone Derivatives | HIV-1 Reverse Transcriptase | Antiviral | Elucidation of binding modes against wild-type and mutant forms of the enzyme. jmchemsci.com |

This table illustrates the application of molecular docking to various benzimidazole derivatives, identifying their biological targets and the key interactions that inform their therapeutic potential.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Benzodiazolylbenzonitrile Scaffolds

Elucidation of Structural Determinants for Biological Activity

The biological efficacy of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. For the benzodiazolylbenzonitrile scaffold, understanding these structural determinants is key to designing more potent and selective therapeutic agents.

The benzimidazole (B57391) nucleus, a core component of the benzodiazolylbenzonitrile scaffold, is a well-established pharmacophore in numerous enzyme inhibitors. The nature and position of substituents on both the benzimidazole and benzonitrile (B105546) rings can dramatically influence the inhibitory potency and selectivity of these compounds.

Research on related heterocyclic systems provides valuable insights. For instance, a study on quinazolin-4-one derivatives bearing a methyl-benzonitrile group at the N-3 position revealed their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Although all synthesized compounds in this particular study showed good inhibitory activity, their potency was lower than the lead compound, suggesting that the spatial arrangement and electronic properties of the substituents are critical for optimal interaction with the enzyme's active site. nih.gov This highlights the importance of precise structural modifications to achieve desired inhibitory profiles.

A comprehensive review of benzimidazoles as anti-inflammatory agents underscores the significance of substitution patterns at various positions of the benzimidazole ring in modulating activity against enzymes like cyclooxygenases (COX). nih.gov For example, substitutions at the N1, C2, C5, and C6 positions have been shown to greatly influence anti-inflammatory effects. nih.gov Specifically, incorporating an anacardic acid moiety at the C2 position of a benzimidazole scaffold led to COX-2 inhibition. nih.gov These findings suggest that strategic placement of substituents on the benzodiazolylbenzonitrile core could be a viable strategy for developing selective enzyme inhibitors.

The following table summarizes the structure-activity relationships (SAR) for benzimidazole derivatives targeting inflammatory enzymes, which can be extrapolated to the benzodiazolylbenzonitrile scaffold.

| Substitution Position | Substituent Type | Impact on Enzyme Inhibition |

| C2 | Anacardic acid | COX-2 inhibition |

| C2 | Phenyl group | Inhibition of COX-1, COX-2, and 5-lipoxygenase |

| R¹ on C2-phenyl | Amine group | Enhanced inhibition of COX-1, COX-2, and 5-lipoxygenase |

| R⁵ on C2-phenyl | Lipophilic group | Favors COX-1 inhibition |

| R⁵ on C2-phenyl | Hydrophilic group | Enhances COX-2 inhibition |

The benzodiazolyl portion of the scaffold is structurally related to benzodiazepines, a class of drugs known for their interaction with the GABAA receptor. chemisgroup.us This suggests that derivatives of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile could be designed to target this and other receptors. The affinity and selectivity of such compounds can be modulated through careful scaffold modification.

Pharmacophore modeling has been instrumental in identifying key structural features required for binding to the benzodiazepine (B76468) site of the GABAA receptor. nih.govscispace.com These models typically include hydrogen bond donors and acceptors, as well as lipophilic regions, all arranged in a specific spatial orientation. scispace.com By modifying the benzodiazolylbenzonitrile scaffold to incorporate these pharmacophoric features, it is possible to design novel ligands with high affinity for the benzodiazepine receptor. For example, the introduction of neutral and lipophilic substituents has been shown to enhance binding affinity in some C-benzoyl-1,2,3-triazole derivatives, a finding that could guide the modification of the benzodiazolylbenzonitrile scaffold. sigmaaldrich.com

Furthermore, the concept of "scaffold hopping," which involves replacing a core molecular structure with a chemically different one while retaining similar biological activity, can be applied. This approach can lead to the discovery of novel chemotypes with improved properties. The benzodiazolylbenzonitrile scaffold itself could be considered a result of scaffold hopping from other known receptor ligands.

The table below illustrates how modifications to related heterocyclic structures influence receptor binding, providing a basis for designing novel benzodiazolylbenzonitrile derivatives.

| Structural Modification | Receptor Target | Effect on Binding Affinity |

| Introduction of neutral, lipophilic substituents | Benzodiazepine Receptor | Increased affinity |

| N-methylation and halogen substitution | GABAA Receptor | Important for binding |

| Linker arm length variation | Sigma Receptor | Influences subtype selectivity |

| Aryl substitution | Sigma Receptor | Affects subtype selectivity |

| Alkylamine ring size | Sigma Receptor | Important for affinity |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational flexibility allows a ligand to adapt its shape to fit into a binding site on a biological target. Molecular docking studies on related heterocyclic compounds have provided insights into how conformational flexibility can influence biological efficacy.

For instance, docking studies of 1,3,4-oxadiazole (B1194373) derivatives as anti-convulsive agents targeting the GABAA receptor have shown that specific conformations lead to better binding scores. researchgate.net Similarly, molecular docking of phthalimidobenzenesulfonamide derivatives as acetylcholinesterase inhibitors revealed that the most active compound could interact with both the catalytic active site and the peripheral anionic site of the enzyme, a feat dependent on its conformational freedom. nih.gov

The following table summarizes findings from docking and conformational studies on related heterocyclic systems, which can inform the design of conformationally optimized benzodiazolylbenzonitrile derivatives.

| Compound Class | Biological Target | Key Conformational Insight |

| 1,3,4-Oxadiazole derivatives | GABAA Receptor | Specific conformations lead to better binding scores. |

| Phthalimidobenzenesulfonamides | Acetylcholinesterase | Flexibility allows interaction with multiple binding sites. |

| Benzo[d] chemisgroup.usnih.govoxazin-4-ones | c-Met Kinase | Modeling helps to understand potent inhibitory activity. |

| Benzimidazole-linked 1,3,4-oxadiazoles | Anticancer targets | Docking studies explore binding interactions. biointerfaceresearch.com |

Correlating Molecular Structure with Advanced Functional Properties

Beyond biological activity, the molecular structure of benzodiazolylbenzonitrile derivatives also dictates their utility in materials science, particularly in optics and supramolecular chemistry.

The benzodiazolylbenzonitrile scaffold, with its extended π-conjugated system, is a promising candidate for the development of fluorescent materials. The absorption and emission properties of these molecules can be tuned by introducing various substituents.

A study on a novel benzothiazole-benzonitrile fluorescent chromophore provides a close analogy. researchgate.net In this work, the absorption and emission spectra were measured, revealing a good Stokes' shift. Density functional theory (DFT) calculations were used to understand the electronic transitions. researchgate.net Such studies demonstrate that the electronic nature of substituents (electron-donating or electron-withdrawing) and their position on the aromatic rings can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the color and efficiency of fluorescence.

For instance, in 4-(diisopropylamino)benzonitrile, the fluorescence originates from an intramolecular charge transfer (ICT) state. mpg.de The photophysical properties of such molecules are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. The introduction of different N-substituents on benzothiadiazole derivatives has been shown to modulate their photophysical properties and their specificity for imaging lipid droplets in cells. researchgate.net

The table below outlines the relationship between structural features and photophysical properties in related fluorescent systems.

| Structural Feature | Photophysical Property Affected | Observed Effect |

| Extended π-conjugation | Absorption/Emission Wavelength | Red-shift (bathochromic shift) |

| Electron-donating/withdrawing groups | Stokes' Shift, Quantum Yield | Tunable electronic properties |

| "Swallow tail" alkyl amines | Solubility, Emission | Enhanced solubility, positive solvatochromism nih.gov |

| N-substituents on benzothiadiazole | Solvatochromism, Cellular Localization | Modulation of polarity and lipophilicity researchgate.net |

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. The benzodiazolylbenzonitrile scaffold possesses several features that make it an excellent building block for supramolecular chemistry. The benzimidazole moiety can participate in hydrogen bonding, while the aromatic rings are capable of π-π stacking interactions.

A study on the precise recognition of benzonitrile derivatives by a supramolecular macrocycle highlights the importance of the benzonitrile fragment in directing assembly through π-π stacking and other non-covalent interactions. nih.gov The crystal structure of 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile, a related compound, reveals a dihedral angle of 69.03 (6)° between the benzotriazole (B28993) and benzene (B151609) rings, with the crystal structure being stabilized by van der Waals contacts. nih.gov

The design principles for supramolecular self-assembly of benzodiazolylbenzonitrile derivatives would involve the strategic placement of functional groups that can promote specific non-covalent interactions. For example, introducing hydrogen bond donors and acceptors can lead to the formation of one-dimensional chains or two-dimensional sheets. The shape and size of the substituents can also be used to control the packing of the molecules in the solid state, a concept central to crystal engineering.

The following table summarizes key design principles for the supramolecular self-assembly of molecules containing benzodiazole or benzonitrile moieties.

| Non-covalent Interaction | Relevant Structural Feature | Resulting Supramolecular Structure |

| Hydrogen Bonding | Benzimidazole N-H | Chains, sheets, networks |

| π-π Stacking | Benzodiazole and benzonitrile rings | Columnar or layered structures |

| C-H···N/O Interactions | C-H bonds and nitrile/other heteroatoms | Stabilization of crystal packing |

| van der Waals Forces | Overall molecular shape and substituents | Close packing in the solid state |

Interfacial Phenomena and Corrosion Inhibition Mechanisms of this compound

While specific research on the corrosion inhibition properties of this compound is not extensively available in the public domain, the mechanism of its interaction with metal surfaces can be inferred from the well-documented behavior of related benzimidazole and benzonitrile derivatives. nih.govresearchgate.netelectrochemsci.org The corrosion inhibition efficiency of such organic compounds is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. uitm.edu.my This adsorption is a complex process governed by the molecule's electronic structure, the nature of the metal surface, and the characteristics of the corrosive medium.

The protective action of benzodiazolylbenzonitrile scaffolds is primarily attributed to the formation of a stable film on the metal surface. This film acts as a physical barrier, impeding the diffusion of corrosive species such as chloride ions and hydronium ions to the metal. The effectiveness of this film is contingent on the adsorption mechanism, which can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations that are then electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, forming coordinate covalent bonds. For this compound, several structural features contribute to its potential for strong chemisorption:

Heteroatoms: The presence of nitrogen atoms in the benzimidazole ring, with their lone pairs of electrons, allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. uitm.edu.my

Aromatic Rings: The π-electrons of both the benzimidazole and the benzonitrile rings can interact with the metal surface, further enhancing the adsorption process.

Nitrile Group: The nitrile (-C≡N) group, with its triple bond and the lone pair of electrons on the nitrogen atom, can also serve as an active site for adsorption.

The orientation of the adsorbed molecules on the metal surface also plays a crucial role in the inhibition efficiency. At lower concentrations, the molecules may lie flat on the surface to maximize the interaction of the aromatic rings. As the concentration increases, steric hindrance may cause the molecules to orient themselves more vertically, forming a more compact and effective protective layer.

To quantitatively assess the corrosion inhibition performance and understand the interfacial phenomena, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are typically employed. The data derived from these techniques can provide insights into the inhibition efficiency, the nature of the protective film, and the adsorption isotherm that best describes the interaction between the inhibitor and the metal surface.

Illustrative Research Findings

The following data tables are hypothetical and serve to illustrate the type of results that would be expected from experimental studies on the corrosion inhibition of a benzodiazolylbenzonitrile compound. The values are based on typical findings for similar benzimidazole-based corrosion inhibitors.

Table 1: Hypothetical Potentiodynamic Polarization Data for a Benzodiazolylbenzonitrile Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -450 | 1000 | - |

| 1 x 10⁻⁵ | -445 | 250 | 75.0 |

| 5 x 10⁻⁵ | -440 | 150 | 85.0 |

| 1 x 10⁻⁴ | -435 | 80 | 92.0 |

| 5 x 10⁻⁴ | -430 | 40 | 96.0 |

Table 2: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data for a Benzodiazolylbenzonitrile Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 100 | - |

| 1 x 10⁻⁵ | 200 | 60 | 75.0 |

| 5 x 10⁻⁵ | 350 | 45 | 85.7 |

| 1 x 10⁻⁴ | 600 | 30 | 91.7 |

| 5 x 10⁻⁴ | 1200 | 20 | 95.8 |

These tables illustrate that with an increasing concentration of the inhibitor, the corrosion current density decreases, while the charge transfer resistance increases, both indicating a higher inhibition efficiency. The decrease in the double-layer capacitance is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant.

Advanced Applications and Future Research Directions

Role in Functional Materials and Optoelectronics

The fusion of electron-deficient and electron-rich aromatic systems within the benzimidazole-benzonitrile framework suggests considerable potential in the development of novel functional materials. The electronic properties inherent to benzimidazole (B57391) derivatives make them exceptional candidates for applications in optoelectronics and sensing. researchgate.net

Development as Fluorescent Probes and Imaging Agents

The benzimidazole scaffold is a core component in many fluorescent molecules due to its rigid structure and tunable electronic properties. nih.gov Derivatives are increasingly designed as fluorescent probes for the detection of biologically and environmentally important analytes. For instance, novel benzimidazole-based probes have been synthesized for the selective recognition of specific metal ions, such as Cobalt (II), by exhibiting a "turn-off" fluorescence response upon binding. mdpi.com In one such design, the probe DQBM-B demonstrated high selectivity and a detection limit of 3.56 μmol L⁻¹ for Co²⁺, operating through a photoinduced electron transfer (PET) mechanism. mdpi.com

Other designs leverage intramolecular charge transfer (ICT) processes for detection. A probe known as ABIA, which links an anthracene moiety to a benzimidazole skeleton, was developed for the detection of cysteine. nih.gov The probe is initially non-fluorescent, but upon a Michael addition reaction with cysteine, the ICT process is restricted, leading to a "turn-on" fluorescent signal. nih.gov Similarly, other benzimidazole derivatives have been engineered to selectively detect cyanide anions (CN⁻) with high sensitivity, showing a distinct colorimetric and fluorescent response. researchgate.net These examples highlight the versatility of the benzimidazole core in creating highly specific and sensitive chemical sensors and bio-imaging agents.

Design and Engineering of Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular units. The benzimidazole moiety is particularly adept at facilitating such self-assembly due to its capacity for hydrogen bonding, π-π stacking, and metal coordination. openresearchlibrary.orgresearchgate.net The physicochemical nature of benzimidazole allows for assembly through both hydrophobic interactions via its benzyl group and coordination chemistry through its imidazole (B134444) ring. researchgate.net

The crystal structure of a related compound, 4-(1H-Benzimidazol-2-yl)benzonitrile, reveals how these interactions manifest. In its solid state, molecules are linked into zigzag chains through intermolecular N—H···N hydrogen bonds, where the protonated nitrogen of the imidazole ring acts as a hydrogen donor and the nitrogen of the nitrile group serves as the acceptor. nih.gov This demonstrates the inherent ability of the benzimidazole-benzonitrile scaffold to direct its own assembly into ordered, supramolecular architectures. This principle is utilized to create diverse materials, including metal-organic frameworks, coordination polymers, and even advanced nanostructures like microflowers and nanowires. openresearchlibrary.orgresearchgate.net The ability to form such complex structures is also being harnessed to encapsulate other molecules, such as drugs, within macrocyclic hosts like cucurbit[n]urils, which can enhance the drug's solubility and photostability. researchgate.net

Potential in Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optics

Benzimidazole derivatives are recognized for their potential in optoelectronic devices, particularly OLEDs, due to their excellent thermal stability and electron-transporting properties. nih.govacs.org When combined with emissive units (luminophores) like pyrene, benzimidazole moieties can facilitate charge transport and reduce intermolecular aggregation, leading to materials with pure and efficient blue electroluminescence. nih.govnih.gov

In a study of novel pyrene-benzimidazole hybrids, a device using one such derivative as the non-doped emissive layer demonstrated performance comparable to top-tier blue OLEDs based on fluorescent small molecules. nih.govnih.gov The strategic inclusion of the benzimidazole unit helps prevent π-π stacking of the pyrene core, which can otherwise lead to undesirable excimer formation and a shift in emission color. nih.gov

| Parameter | Value | Voltage |

|---|---|---|

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |

| Highest External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 3.5 V |

| Luminance | 100 (±6) cd m⁻² | 5.5 V |

| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) | 5.5 V |

Furthermore, the conjugated π-electron system of benzimidazole makes it a promising candidate for non-linear optical (NLO) materials. tandfonline.comtandfonline.com NLO materials are critical for applications like frequency conversion and optical switching. researchgate.nettandfonline.com Benzimidazole derivatives have shown significant second harmonic generation (SHG) efficiency, a key NLO property, positioning them as valuable for developing advanced photonic and laser technology devices. tandfonline.comarxiv.org

Contributions to Chemical Biology and Drug Discovery Research Tools

The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.govwikipedia.org Its ability to engage in various non-covalent interactions—such as hydrogen bonding and π-π stacking—allows it to bind effectively to biological macromolecules, making it a versatile tool for designing enzyme inhibitors and receptor ligands. nih.gov

Investigation as Enzyme Inhibitors for Mechanistic Insights

The structural features of benzimidazole-benzonitrile derivatives make them attractive for designing specific enzyme inhibitors. The scaffold can be tailored to fit into the active sites of target enzymes, disrupting their catalytic activity. This approach provides valuable tools for studying enzyme mechanisms and can serve as a starting point for developing new therapeutic agents. The benzimidazole ring system is a key component in drugs targeting a wide range of enzymes and proteins, including tubulin, cyclin-dependent kinases, and proton pumps. nih.govwikipedia.org The versatility of this scaffold allows for the development of potent and selective inhibitors for various disease targets.

Ligand Discovery for Orphan Receptors and Signaling Pathways

Orphan receptors are proteins whose endogenous ligands are unknown, representing a significant challenge and opportunity in drug discovery. frontiersin.orgwikipedia.org Identifying ligands for these receptors can unlock new understandings of physiological pathways and provide novel therapeutic targets. nih.gov Structure-based drug design and in silico screening are powerful methods for this "de-orphanization" process. frontiersin.orgnih.gov

The benzimidazole-benzonitrile scaffold can serve as a core fragment in libraries of small molecules screened against orphan receptors. Because many orphan receptors are G-protein coupled receptors (GPCRs), and the benzimidazole structure is prevalent in known GPCR ligands, derivatives of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile are logical candidates for such screening campaigns. frontiersin.org The discovery of surrogate ligands that can modulate the activity of an orphan receptor is invaluable for probing its biological function and pharmacological potential. nih.gov Even if a receptor has no natural ligand, synthetic modulators can reveal its role in cellular signaling and its potential as a drug target. nih.gov

Emerging Methodologies and Future Outlook

The continued exploration of this compound and its analogs is being propelled by cutting-edge methodologies that promise to accelerate discovery, enhance sustainability, and deepen the fundamental understanding of their chemical behavior. The convergence of computational power, green chemistry principles, and advanced analytical techniques is paving the way for the next generation of benzimidazole-based compounds.

Integration of Artificial Intelligence and Chemoinformatics in Rational Design

The rational design of novel benzimidazole derivatives, including structures related to this compound, is increasingly benefiting from the integration of artificial intelligence (AI) and chemoinformatics. These computational tools are revolutionizing the drug discovery process by enabling the rapid screening of virtual libraries and the prediction of molecular properties, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By analyzing the physicochemical properties of a series of compounds and correlating them with their biological activities, QSAR models can predict the efficacy of novel, unsynthesized molecules. nih.gov For a compound like this compound, these models can help identify which structural modifications—such as altering substituents on the phenyl or benzimidazole rings—are most likely to enhance a desired therapeutic effect. nih.gov This data-driven approach allows researchers to prioritize the synthesis of candidates with the highest probability of success.

Molecular docking simulations, another powerful chemoinformatic tool, provide insights into the binding interactions between a ligand, such as a benzimidazole derivative, and its biological target (e.g., a protein or enzyme). nih.gov This allows for the strategic design of molecules that can bind with high affinity and selectivity, a key characteristic of effective drugs. The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions. nih.gov AI algorithms can further enhance these simulations by predicting potential binding sites and optimizing the molecular geometry for ideal interaction.

The table below illustrates how different computational approaches contribute to the rational design process for benzimidazole derivatives.

| Computational Tool | Application in Rational Design | Relevance to this compound |

| AI/Machine Learning | Predicts biological activity, toxicity, and pharmacokinetic properties from molecular structure. | Can be trained on existing benzimidazole data to design novel analogs with improved properties. |

| QSAR | Establishes mathematical relationships between chemical structure and biological activity. nih.gov | Helps in understanding how modifications to the nitrile or benzimidazole moieties affect activity. |

| Molecular Docking | Simulates the interaction between a small molecule and a macromolecular target. nih.gov | Predicts the binding mode and affinity, guiding the design of more potent inhibitors. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Enables the rapid identification of new benzimidazole-based compounds for a specific target. |

Advancements in Sustainable Synthesis and Process Intensification

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable and efficient methods for synthesizing N-aryl benzimidazoles. chemmethod.com Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental waste. eprajournals.com

Modern approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. tetrahedron-green-chem.com

Catalyst-Free Reactions: Developing protocols that proceed efficiently without the need for a catalyst, which simplifies purification and reduces toxic waste. tetrahedron-green-chem.com

Energy Efficiency: Employing energy-efficient techniques that reduce reaction times and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in the synthesis of benzimidazole derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comnih.gov This technique is particularly effective for condensation reactions, such as the one between an o-phenylenediamine (B120857) derivative and an aldehyde, a common route to benzimidazoles. nih.gov The solvent-free application of microwave assistance further enhances the green credentials of the synthesis. nih.gov

The following table compares different synthetic conditions for benzimidazole synthesis, highlighting the advantages of greener methodologies.

| Method | Catalyst/Reagents | Solvent | Conditions | Reaction Time | Yield | Ref |

| Conventional | Varies | Organic Solvents | Reflux/Heating | Hours to Days | Variable | chemmethod.com |

| Microwave-assisted | Er(OTf)₃ (1 mol%) | Solvent-free | 60 °C, MW | 5-10 min | 86-99% | nih.gov |

| Grinding | Water (few drops) | Solvent-free | Ambient Temp. | 1-5 min | 84-92% | |

| Catalyst-free | None | Ethanol | Room Temp. | Moderate | ~Quantitative | tetrahedron-green-chem.com |

These advancements not only make the production of compounds like this compound more environmentally friendly but also more economically viable.

Exploration of Novel Reactivity and Mechanistic Pathways

Future research is also focused on exploring the novel reactivity of the N-aryl benzimidazole scaffold and gaining a deeper understanding of the reaction mechanisms that govern its formation. While the condensation of o-phenylenediamines with aldehydes is a well-established method, the precise mechanistic details, including the role of catalysts and intermediates, are still areas of active investigation. semanticscholar.orgrsc.org

For instance, studies on copper-catalyzed intramolecular N-arylation have provided insights into the intermediates and the role of ligands in the catalytic cycle. rsc.org Understanding these pathways is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Alternative mechanistic pathways, such as the cyclization of N-arylamidoximes, offer new synthetic routes that can bypass the need for traditional starting materials and harsh conditions like strong acids. acs.org

A plausible mechanism for the formation of benzimidazoles from N-arylamidoxime involves an initial acylation followed by a base-promoted deacetoxylation to form a nitrene intermediate. acs.org This intermediate then undergoes electrocyclization and subsequent proton transfers to yield the final benzimidazole product. acs.org Exploring such novel pathways can lead to the discovery of new synthetic methodologies with improved substrate scope and functional group tolerance, enabling the creation of a more diverse range of benzimidazole derivatives for various applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1H-1,3-benzodiazol-1-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via N-alkylation using 4-bromomethylbenzonitrile and 1H-benzimidazole under basic conditions. Sodium hydride (NaH) in 1,4-dioxane at 0–5°C facilitates deprotonation and nucleophilic substitution, followed by ethanol-mediated precipitation . Optimization includes controlling reaction temperature (0–5°C for NaH activation) and stoichiometric ratios (1:1.2 for benzimidazole to bromomethyl precursor). Recrystallization in ethanol improves purity .

- Critical Parameters : Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition (C, H, N).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- IR Spectroscopy : Detect nitrile stretch (~2245 cm⁻¹) and aromatic C=C (~1630 cm⁻¹) .

- ¹H NMR : Identify benzonitrile aromatic protons (δ 7.70–7.33 ppm) and benzodiazole protons (δ 8.25–8.05 ppm). Coupling constants (e.g., J = 8.55 Hz) confirm substituent positions .

- ESI-MS : Validate molecular ion peaks (e.g., m/z = 272 [M]⁺) .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., ChemDraw) and literature benchmarks to resolve ambiguities.

Advanced Research Questions

Q. How does this compound induce G1 phase arrest and apoptosis in cancer cells, and what molecular targets are implicated?

- Mechanistic Insights : The compound inhibits cyclin-dependent kinase 2 (CDK2) activity by suppressing Thr160 phosphorylation, leading to G1 arrest. Upregulation of p53 and p21 enhances caspase-3/7 activation, triggering apoptosis .

- Experimental Validation : Use flow cytometry for cell-cycle profiling (propidium iodide staining) and Western blotting to quantify CDK2, p53, and caspase-3/7 levels. ATP assays confirm proliferation inhibition (IC₅₀ values) .

Q. What strategies can resolve discrepancies in cytotoxicity data across different cancer cell lines for benzodiazolyl-benzonitrile derivatives?

- Approach :

- Cell Line Heterogeneity : Compare IC₅₀ values in hormone receptor-positive (e.g., MCF-7) vs. triple-negative (e.g., MDA-MB-231) breast cancer lines to assess dependency on molecular targets like aromatase .

- Assay Conditions : Standardize MTT assay protocols (e.g., incubation time, cell density) to minimize variability. Use etoposide as a positive control for apoptosis induction .

Q. How can computational docking studies guide structural optimization of benzodiazolyl-benzonitrile derivatives for enhanced target affinity?

- Methodology :

- Software Tools : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding to xanthine oxidase or CDK2) .

- Key Modifications : Introduce electron-withdrawing groups (e.g., Cl at meta position) to improve binding to hydrophobic pockets. Docking scores (ΔG < −8 kcal/mol) correlate with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data during structural refinement of benzodiazolyl-benzonitrile complexes?

- Resolution Strategy :

- Software : Employ SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Use the TWIN and BASF commands to model twinning .

- Validation Tools : Cross-check residual density maps (e.g., R₁ < 0.05) and Hirshfeld surface analysis to detect disorder or solvent effects .

Structure-Activity Relationship (SAR) Considerations

Q. What substituent modifications on the benzodiazole or benzonitrile moieties enhance anticancer activity?

- SAR Trends :

- Benzonitrile Position : Para-substitution (e.g., 4-cyano) improves solubility and target engagement compared to ortho/meta .

- Benzodiazole Modifications : 3-Chlorophenyl substitution (e.g., compound 1c) increases cytotoxicity (IC₅₀ = 14.5 μg/mL in MDA-MB-231) by enhancing hydrophobic interactions .

- Experimental Design : Synthesize derivatives with halogen (Cl, F) or methoxy groups and compare activity via dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。